![molecular formula C44H84NO7P B124800 [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 155575-01-2](/img/structure/B124800.png)
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine, a type of glycerophospholipid where a phosphorylcholine moiety occupies a glycerol substitution site. This compound is characterized by the presence of a palmitoyl (16:0) group at the sn-1 position and an eicosatrienoic acid (20:3) group at the sn-2 position, with double bonds at the 8th, 11th, and 14th positions in the cis configuration .
Mechanism of Action
Target of Action
PC(O-16:0/20:3(8Z,11Z,14Z)), also known as PC(O-16:0/20:3), is a type of phosphatidylcholine (PC or GPCho), which is a class of glycerophospholipids . The primary targets of this compound are the cells where it is incorporated into the cell membrane. It plays a crucial role in maintaining the structural integrity of the cell and facilitating cellular functions.
Mode of Action
As a glycerophospholipid, PC(O-16:0/20:3(8Z,11Z,14Z)) interacts with its targets by integrating into the cell membrane. It has a phosphorylcholine moiety that occupies a glycerol substitution site . This compound can have many different combinations of fatty acids of varying lengths and saturation attached at the C-1 and C-2 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with the respective fatty acids. The process begins with the protection of the hydroxyl groups of glycerol, followed by selective deprotection and esterification with palmitic acid and eicosatrienoic acid.
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often employs enzymatic methods for higher specificity and yield. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation reaction, where the phosphorylcholine group is transferred to the glycerol backbone .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The double bonds in the eicosatrienoic acid moiety are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions, resulting in the release of free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of catalysts such as transition metals.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis typically involves sodium hydroxide.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid and eicosatrienoic acid) and glycerophosphocholine.
Substitution: Various phosphatidylcholine derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
PC(O-160/181(9Z)): Contains an oleic acid (18:1) moiety instead of eicosatrienoic acid.
PC(O-160/204(5Z,8Z,11Z,14Z)): Contains an arachidonic acid (20:4) moiety with four double bonds.
PC(O-160/205(5Z,8Z,11Z,14Z,17Z)): Contains an eicosapentaenoic acid (20:5) moiety with five double bonds.
Uniqueness
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to cell membranes and generates unique bioactive lipid mediators upon hydrolysis. This compound’s specific configuration of double bonds in the eicosatrienoic acid moiety also differentiates it from other phosphatidylcholines .
Biological Activity
The compound [(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative. Its structure incorporates a long-chain fatty alcohol (hexadecanol), a polyunsaturated fatty acid (icosatrienoic acid), and a phosphocholine moiety. This unique combination endows it with amphiphilic properties, crucial for various biological functions and applications.
Structural Characteristics
The compound's molecular structure can be summarized as follows:
Component | Description |
---|---|
Long-chain fatty alcohol | Hexadecanol (C16H34O) |
Polyunsaturated fatty acid | (8Z,11Z,14Z)-icosatrienoic acid (C20H33O2) |
Phosphocholine moiety | Trimethylammonium group attached to a phosphate backbone |
Biological Activity
The biological activity of this compound is significant and multifaceted:
- Membrane Formation and Stability : The amphiphilic nature allows this phospholipid to integrate into cellular membranes, influencing their fluidity and stability. This characteristic is vital for maintaining cellular integrity and facilitating membrane protein function.
- Signaling Molecule : Similar to other phospholipids, this compound may act as a signaling molecule. It can participate in various signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
- Interaction with Proteins : The unique structural features allow for interactions with specific proteins involved in lipid metabolism and cell signaling. Research indicates that phosphatidylcholine derivatives can influence the activity of enzymes like phospholipase A2 and protein kinase C.
- Potential Therapeutic Applications : Preliminary studies suggest that compounds with similar structures may have therapeutic potential in treating conditions related to inflammation and cancer due to their ability to modulate cell signaling pathways.
Case Studies
Research has explored the biological implications of structurally similar compounds:
- Phosphatidylcholine Derivatives : Studies have shown that these derivatives can enhance membrane fluidity and facilitate the transport of bioactive molecules across cell membranes. For instance, phosphatidylcholine has been implicated in improving drug delivery systems in cancer therapy.
- Lysophosphatidic Acid (LPA) : LPA is known for its role in promoting cell proliferation and survival. The structural similarities suggest that this compound may exhibit comparable bioactivity.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Cellular Uptake Studies : Experiments indicate that the compound is efficiently incorporated into various cell types, suggesting its potential use as a drug delivery vehicle.
- In Vitro Studies : In vitro assays have demonstrated that this phospholipid derivative can modulate inflammatory responses in macrophages, indicating its role in immune regulation.
- Comparative Analysis : Comparative studies with other phospholipids reveal that the presence of long-chain fatty acids enhances bioactivity and stability under physiological conditions.
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-44(46)52-43(42-51-53(47,48)50-40-38-45(3,4)5)41-49-39-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,43H,6-13,15,17-19,21,23,26-42H2,1-5H3/b16-14-,22-20-,25-24-/t43-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKSGWCIVDQIQR-MEAIPJDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155575-01-2 | |
Record name | L-α-Phosphatidylcholine, β-(cis-8,11,14-eicosatrienoyl)-γ-O-hexadecyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PC(O-16:0/20:3(8Z,11Z,14Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039527 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of phosphatidylcholine PC(O-16:0/20:3(8Z,11Z,14Z)) in cancer research?
A1: Recent studies have identified PC(O-16:0/20:3(8Z,11Z,14Z)), a specific type of phosphatidylcholine, as a potential biomarker for certain cancers. Specifically, research suggests that its serum levels are significantly downregulated in hepatocellular carcinoma (HCC) []. This downregulation is thought to be linked to altered lipid metabolism, a hallmark of cancer development.
Q2: How can PC(O-16:0/20:3(8Z,11Z,14Z)) be used in a clinical setting?
A2: While further research is needed, PC(O-16:0/20:3(8Z,11Z,14Z)) shows promise as a potential biomarker for the diagnosis and prediction of HCC []. When combined with other clinical indicators and potentially other biomarkers, its measurement in serum could contribute to a more accurate and early diagnosis of HCC. This could lead to earlier intervention and potentially improved patient outcomes. Additionally, one study explored its utility in differentiating between distal cholangiocarcinoma (dCCA) and pancreatic ductal adenocarcinoma (PDAC), showing that serum levels of PC(O-16:0/20:3(8Z,11Z,14Z)), in combination with other metabolites and CA 19-9, could differentiate between the two cancers with high accuracy [].
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